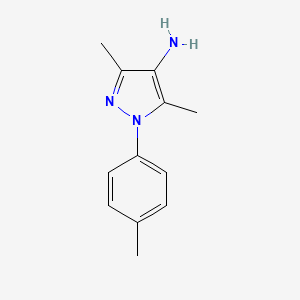

3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine

Description

Overview of Pyrazole (B372694) Heterocyclic Chemistry

Pyrazole is a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. ijraset.com First identified in 1883 by German chemist Ludwig Knorr, pyrazole and its derivatives have become a cornerstone in heterocyclic chemistry and are integral to the development of a wide array of functional molecules. ijraset.com The pyrazole ring is a common feature in many compounds with applications in medicine and industry. ijraset.compharmajournal.net

The pyrazole ring is a planar, five-membered structure where all constituent carbon and nitrogen atoms are sp² hybridized. rrbdavc.org This arrangement results in a system of six delocalized π-electrons (one from each of the three carbon atoms, one from the 'pyrrole-like' nitrogen, and two from the 'pyridine-like' nitrogen's lone pair not involved in a sigma bond within the ring), which satisfies Hückel's rule for aromaticity (4n+2 π-electrons). ijraset.comrrbdavc.org Consequently, pyrazole exhibits aromatic character, displaying properties comparable to some benzene (B151609) derivatives. ijraset.compharmajournal.net The presence of two nitrogen atoms, one acting as a π-donor and the other as a π-acceptor, influences the ring's electron distribution and reactivity. nih.gov Pyrazoles can also exhibit tautomerism, which involves the migration of a proton between the two nitrogen atoms. ijraset.comrrbdavc.org

Nitrogen-containing heterocycles are of paramount significance in chemical and pharmaceutical research. rsc.org It is estimated that approximately 59-75% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, highlighting their structural importance in drug design. nih.gov Five-membered rings with nitrogen atoms, such as pyrazole, imidazole, and triazole, constitute a versatile group of compounds with a broad spectrum of biological activities. nih.gov These heterocyclic systems are foundational scaffolds in numerous natural products, including alkaloids, vitamins, and hormones, as well as in a vast number of synthetic therapeutic agents. mdpi.com Their prevalence stems from the ability of the nitrogen atoms to form hydrogen bonds with biological targets and to modulate the physicochemical properties of the molecule. nih.gov

Academic Relevance of 4-Aminopyrazole Derivatives

Within the large family of pyrazole compounds, aminopyrazoles are particularly valuable as synthetic intermediates. arkat-usa.org The position of the amino group on the pyrazole ring—at C3(5), C4, or N1—determines the specific reactivity and synthetic utility of the derivative. arkat-usa.org 4-Aminopyrazoles, in particular, are important precursors for a variety of fused heterocyclic systems and other polysubstituted pyrazoles. arkat-usa.orgrsc.org

The amino group at the C4 position of the pyrazole ring significantly influences the molecule's chemical behavior. As an electron-donating group, it increases the electron density of the aromatic ring, affecting its susceptibility to electrophilic substitution. The primary amine functionality serves as a key nucleophilic center, readily participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. arkat-usa.orgresearchgate.net This reactivity makes 4-aminopyrazoles versatile building blocks for constructing more complex molecular architectures, including fused ring systems like pyrazolo[3,4-b]pyridines. chim.it The amino group's ability to act as a hydrogen bond donor is also crucial for molecular recognition and binding interactions in various chemical and biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N3 scbt.com |

| Molecular Weight | 201.27 g/mol scbt.com |

| Canonical SMILES | CC1=C(C(=NN1C2=CC=C(C=C2)C)C)N |

| InChI Key | FJMCSBOSWOHJEC-UHFFFAOYSA-N |

| CAS Number | 26295-53-4 |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-4-6-11(7-5-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHDYHBBHMTYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Classical and Modern Synthetic Routes to 4-Aminopyrazoles

The preparation of 4-aminopyrazoles is a well-established area of heterocyclic chemistry, with several reliable methods for constructing the core structure and introducing the necessary functionalities.

The most fundamental and widely used method for synthesizing the pyrazole (B372694) ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the target molecule, this involves the reaction between acetylacetone (B45752) (pentane-2,4-dione), which provides the carbon backbone for the 3,5-dimethyl substitution, and a substituted hydrazine.

The reaction proceeds via initial condensation between one of the carbonyl groups of acetylacetone and the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization with the loss of a water molecule leads to the formation of the stable, aromatic pyrazole ring. The choice of hydrazine derivative is critical as it dictates the substituent at the N1 position.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Resulting Pyrazole Core |

|---|---|---|

| Acetylacetone (Pentane-2,4-dione) | Hydrazine Hydrate | 3,5-dimethyl-1H-pyrazole |

| Acetylacetone (Pentane-2,4-dione) | Phenylhydrazine | 3,5-dimethyl-1-phenyl-1H-pyrazole |

| Acetylacetone (Pentane-2,4-dione) | 4-Methylphenylhydrazine (B1211910) | 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole |

Direct introduction of an amino group onto the C4 position of a pre-formed pyrazole ring is challenging. The most common and effective strategy is a two-step process involving nitration followed by reduction. mdpi.com

Nitration: The pyrazole ring is an electron-rich heterocycle susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophiles when the C3 and C5 positions are substituted. Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group (-NO₂) at the C4 position, yielding a 4-nitropyrazole intermediate.

Reduction: The 4-nitro group is then reduced to a 4-amino group (-NH₂). A variety of reducing agents can be employed for this transformation. Classical methods include the use of metals in acidic media, such as tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) in acetic acid. Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂), is also a highly effective and clean method for this reduction.

An alternative, though less common, route involves starting with a precursor that already contains a nitrogen functionality at the appropriate position, such as 3-nitro-2,4-pentanedione, and then performing the cyclocondensation, though this can present challenges with regioselectivity and precursor stability.

The most direct and atom-economical strategy to introduce the 4-methylphenyl group at the N1 position is to use 4-methylphenylhydrazine (also known as p-tolylhydrazine) as the hydrazine component in the initial Knorr cyclocondensation reaction with acetylacetone. This approach builds the desired N-aryl substitution directly into the pyrazole ring during its formation.

Alternatively, one could start with 3,5-dimethyl-1H-pyrazole and perform an N-arylation reaction. Methods such as the Ullmann condensation or Buchwald-Hartwig amination could be employed, coupling the pyrazole with a 4-methylphenyl halide (e.g., 4-iodotoluene (B166478) or 4-bromotoluene) in the presence of a copper or palladium catalyst, respectively. However, for this specific target molecule, starting with the corresponding hydrazine is generally more straightforward and efficient.

Optimized Synthesis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine

The optimized synthesis of the title compound follows a logical three-step sequence: (1) cyclocondensation to form the N-arylated pyrazole, (2) nitration at the C4 position, and (3) reduction of the nitro group to the desired amine.

Step 1: Synthesis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole: This reaction is typically carried out by refluxing equimolar amounts of 4-methylphenylhydrazine and acetylacetone. The choice of solvent can influence reaction time and yield. While the reaction can proceed without a solvent, alcohols like ethanol (B145695) or acids like glacial acetic acid are commonly used to facilitate the reaction. Acid catalysis can accelerate the condensation and cyclization steps. A typical procedure involves refluxing the reactants in ethanol for several hours. nih.gov

Step 2: Synthesis of 3,5-dimethyl-4-nitro-1-(4-methylphenyl)-1H-pyrazole: The nitration of the pyrazole intermediate requires careful control of temperature. The pyrazole is typically dissolved in concentrated sulfuric acid and cooled in an ice bath before the dropwise addition of concentrated nitric acid. Allowing the reaction to proceed at a low temperature (0-10 °C) minimizes the formation of side products. After the addition is complete, the mixture is often stirred at room temperature to ensure the reaction goes to completion.

Step 3: Synthesis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine: The reduction of the 4-nitro intermediate can be optimized based on the desired scale and available equipment. For laboratory-scale synthesis, stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate (B1210297) at reflux is a reliable and high-yielding method. The reaction progress can be monitored by thin-layer chromatography (TLC). Catalytic hydrogenation offers a cleaner workup and is often preferred for larger-scale syntheses, though it requires specialized hydrogenation equipment.

| Synthetic Step | Reagents | Typical Solvent | Catalyst | Temperature |

|---|---|---|---|---|

| Pyrazole Formation | 4-Methylphenylhydrazine, Acetylacetone | Ethanol or Acetic Acid | None or Acid (e.g., HCl) | Reflux |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Sulfuric Acid | Sulfuric Acid | 0-10 °C |

| Reduction | SnCl₂·2H₂O / H₂ | Ethanol / Ethyl Acetate | HCl (for SnCl₂) / Pd/C (for H₂) | Reflux / Room Temp |

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for pyrazoles. researchgate.net

Solvent-Free Synthesis: The initial cyclocondensation reaction can often be performed under solvent-free conditions, for instance, by simply heating the mixture of the hydrazine and the dicarbonyl compound. nih.gov Microwave irradiation is another green technique that can significantly accelerate this reaction, often leading to higher yields in shorter times with minimal solvent usage.

Water as a Green Solvent: For certain pyrazole syntheses, water has been successfully used as an environmentally friendly solvent, sometimes in the presence of a surfactant or a phase-transfer catalyst to overcome solubility issues. researchgate.net

Greener Reduction Methods: While classical reductions with metals like tin can be effective, they generate significant metallic waste. Catalytic hydrogenation is inherently a greener process as the catalyst can be recovered and reused, and the only byproduct is water. Other green reduction methods might involve transfer hydrogenation using formic acid or sodium hypophosphite as the hydrogen source.

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, have been applied to the synthesis of various heterocyclic compounds, including pyrazoles. rsc.org This technique involves the grinding of solid reactants together, often with a catalytic amount of a solid acid or base, to induce a chemical reaction without the need for bulk solvents. Such an approach could potentially be applied to the cyclocondensation step of this synthesis.

The application of these green methodologies to the specific synthesis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine offers promising avenues for reducing the environmental impact of its production.

Catalyst Systems for Enhanced Efficiency

While the direct synthesis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is often carried out under thermal conditions, the efficiency of pyrazole synthesis, in general, can be enhanced through catalysis. Acid catalysis is commonly employed in the Knorr synthesis to facilitate the condensation and cyclization steps. jk-sci.com The use of a catalytic amount of acid can accelerate the reaction by protonating the carbonyl oxygen of the dicarbonyl compound, thereby increasing its electrophilicity and promoting the initial attack by the hydrazine.

In related pyrazole syntheses, tungstate (B81510) sulfuric acid has been utilized as a reusable, solid acid catalyst for the Knorr reaction under solvent-free conditions, presenting a greener alternative to traditional methods. researchgate.net Although not specifically documented for the title compound, such catalytic systems could potentially be adapted to improve reaction times and yields.

Furthermore, for subsequent modifications of the pyrazole ring, various transition metal catalysts are employed. For instance, palladium catalysts are used for C-4 arylation reactions, which could be a potential, albeit indirect, route to introduce substituents at this position. chim.it

Table 1: Examples of Catalyst Systems in Pyrazole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Catalytic Acid | Hydrazine, 1,3-Dicarbonyl Compound | Pyrazole | jk-sci.com |

| Tungstate Sulfuric Acid | Hydrazine derivatives, β-Dicarbonyl compounds | Indazoles and Pyrazoles | researchgate.net |

| Palladium Catalysts | 5-Aminopyrazoles, Boronic acids | C-4 arylated 5-aminopyrazoles | chim.it |

Mechanistic Studies of Synthetic Transformations

Detailed Analysis of Reaction Intermediates

The reaction pathway for the Knorr synthesis is proposed to proceed through several key intermediates. researchgate.netrsc.org The initial step is the nucleophilic attack of the hydrazine, in this case, (4-methylphenyl)hydrazine, on one of the carbonyl groups of the β-dicarbonyl precursor (pentane-2,4-dione for the title compound). This leads to the formation of a carbinolamine intermediate. rsc.org

Subsequent dehydration of the carbinolamine yields a hydrazone. The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclized intermediate, a dihydroxypyrazolidine. researchgate.net The final step involves the elimination of a molecule of water to form the aromatic pyrazole ring. The dehydration of the dihydroxypyrazolidine is considered to be the kinetically controlled step that determines the final product. researchgate.net

For the closely related synthesis of 4-amino-3,5-dimethyl pyrazole, in-line FT-IR spectroscopy combined with independent component analysis and DFT calculations has been used to monitor the reaction and identify intermediates. rsc.org This study allowed for the determination of concentration profiles and spectra of the reactant, intermediates, and the final product, confirming the proposed mechanistic pathway. rsc.org

Table 2: Proposed Intermediates in the Synthesis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine

| Intermediate | Description |

| Carbinolamine | Formed from the initial attack of hydrazine on a carbonyl group. |

| Hydrazone | Resulting from the dehydration of the carbinolamine. |

| Dihydroxypyrazolidine | Formed via intramolecular cyclization of the hydrazone. |

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically for the synthesis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine are not extensively reported in the literature. However, general principles from studies on the Knorr pyrazole synthesis provide insight into the factors influencing the reaction rate. The rate of reaction is influenced by the nature of the substituents on both the hydrazine and the β-dicarbonyl compound. researchgate.net

The rate-determining step in the Paal-Knorr synthesis of pyrroles, a related reaction, is the ring-forming step. alfa-chemistry.comorganic-chemistry.org By analogy, the intramolecular cyclization of the hydrazone intermediate to form the dihydroxypyrazolidine, or its subsequent dehydration, is likely to be the rate-limiting step in the formation of the pyrazole ring. researchgate.net The presence of an acid catalyst can significantly increase the reaction rate by facilitating both the initial condensation and the subsequent dehydration steps. jk-sci.com

Stereochemical Considerations in Synthesis

The compound 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is an achiral molecule. The synthetic pathway, typically starting from achiral precursors like pentane-2,4-dione and (4-methylphenyl)hydrazine, does not involve the formation of any stereocenters. Therefore, stereochemical considerations are not applicable to the synthesis of the final product itself.

Advanced Spectroscopic and Crystallographic Characterization

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through 1D and 2D NMR experiments, the chemical environment of each proton and carbon atom is mapped, and their connectivity is established, confirming the molecular framework of the title compound.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-methylphenyl (tolyl) group, the protons of the three methyl groups, and the protons of the amine group. The integration of these signals would correspond to the number of protons in each group. The aromatic protons of the tolyl group typically appear as a set of doublets in the downfield region. The three methyl groups (two on the pyrazole (B372694) ring and one on the tolyl ring) would appear as sharp singlets in the upfield region. The amine (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for the title compound would display distinct signals for each unique carbon atom. This includes the quaternary carbons and the protonated carbons of the pyrazole ring, the carbons of the tolyl substituent, and the carbons of the two methyl groups attached to the pyrazole ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data Data is estimated based on analysis of similar pyrazole structures.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Pyrazole-C3-CH₃ | ~2.2-2.4 | ~13-15 | Singlet |

| Pyrazole-C5-CH₃ | ~2.2-2.4 | ~11-13 | Singlet |

| Tolyl-CH₃ | ~2.4 | ~21 | Singlet |

| NH₂ | Broad Singlet (variable) | N/A | Broad Singlet |

| Tolyl-H (ortho to N) | ~7.3-7.5 | ~124-126 | Doublet |

| Tolyl-H (meta to N) | ~7.2-7.4 | ~129-131 | Doublet |

| Pyrazole-C3 | N/A | ~148 | Quaternary |

| Pyrazole-C4 | N/A | ~115-120 | Quaternary |

| Pyrazole-C5 | N/A | ~138-140 | Quaternary |

| Tolyl-C (ipso to N) | N/A | ~137 | Quaternary |

| Tolyl-C (para to N) | N/A | ~139 | Quaternary |

To unambiguously assign the signals observed in 1D NMR spectra, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show correlations between the ortho and meta protons on the tolyl ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for the protonated carbons, such as the tolyl CH groups and the three methyl groups, by correlating them to their attached protons observed in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity of quaternary carbons. For instance, correlations would be expected from the methyl protons to the C3 and C5 carbons of the pyrazole ring. Similarly, correlations from the tolyl protons to the carbons of the pyrazole ring would confirm the N-phenyl linkage.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as one or two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is found just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic pyrazole and phenyl rings are expected in the 1450-1620 cm⁻¹ region. The N-H bending vibration may also be visible around 1600 cm⁻¹. For a related compound, 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone, a distinct N-H stretch was observed at 3260 cm⁻¹ researchgate.net.

Table 2: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H Stretch | Aromatic (Phenyl and Pyrazole) |

| 2850-2960 | C-H Stretch | Aliphatic (Methyl) |

| 1580-1620 | N-H Bend | Primary Amine (-NH₂) |

| 1450-1600 | C=C and C=N Stretch | Aromatic Rings |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular formula for 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is C₁₂H₁₅N₃, corresponding to a molecular weight of 201.27 g/mol scbt.com. High-resolution mass spectrometry (HRMS) would confirm this molecular weight with high precision, thereby validating the elemental formula.

Using soft ionization techniques like Electrospray Ionization (ESI), the mass spectrum would likely show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 202.28. The fragmentation pattern, observed using techniques like tandem mass spectrometry (MS/MS), would provide further structural evidence. Expected fragmentation pathways could include the loss of methyl radicals or cleavage at the bond between the pyrazole and phenyl rings.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Table 3: Predicted Crystallographic Parameters (Hypothetical) Based on typical values for similar organic compounds.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common centrosymmetric groups) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.2-1.3 |

| Dihedral Angle (Pyrazole-Phenyl) | 30-60° |

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, the primary amine group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. It is highly probable that the crystal packing would be dominated by intermolecular N-H···N hydrogen bonds, potentially linking molecules into chains or dimers iucr.org.

Conformational Analysis and Dihedral Angles

In analogous compounds, the pyrazole ring itself is typically planar or near-planar. The key conformational feature is the dihedral angle between the plane of the pyrazole ring and the plane of the N-linked phenyl (or in this case, tolyl) ring. This angle is determined by the steric and electronic interactions between the two ring systems.

For instance, in the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene (B151609) ring is twisted with respect to the pyrazole ring, forming a dihedral angle of 31.38 (12)°. nih.govresearchgate.net This twisting is a common feature in 1-phenylpyrazole derivatives, arising from the need to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring.

Similarly, in 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the methyl-substituted phenyl ring and the dimethylamino-substituted phenyl ring exhibit dihedral angles of 4.52 (5)° and 82.44 (5)°, respectively, with the pyrazoline ring. researchgate.net While this is a dihydro-pyrazole derivative, it further illustrates the variability in dihedral angles depending on the substituents and the specific crystalline packing forces.

A study of various N-substituted pyrazolines also highlights this conformational aspect. For example, the dihedral angles between the pyrazole and fluoro-substituted phenyl rings in three different compounds were found to be 4.64(7)°, 5.3(4)°, and 4.89(6)°. nih.gov

Based on these related structures, it can be inferred that the 4-methylphenyl group in 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is not coplanar with the pyrazole ring. A significant dihedral angle is expected, likely in the range observed for similar 1-aryl-3,5-dimethylpyrazoles. The presence of the methyl group on the phenyl ring is not anticipated to cause a dramatic deviation from the conformations observed in related structures.

Table 1: Dihedral Angles in Related Pyrazole Derivatives

| Compound | Dihedral Angle between Pyrazole/Pyrazoline and Phenyl/Substituted Phenyl Ring (°) |

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | 31.38 (12) |

| 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 4.52 (5) (with the p-tolyl ring) |

| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 4.64 (7) |

| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 5.3 (4) |

| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | 4.89 (6) |

Note: The data presented is for structurally similar compounds and is intended to provide an expected range for the dihedral angle in 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial verification of its empirical formula. For 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, the molecular formula is C₁₂H₁₅N₃. Based on this formula, the theoretical elemental composition can be calculated.

The theoretical percentages of carbon (C), hydrogen (H), and nitrogen (N) are essential benchmarks against which experimentally determined values are compared. The molecular weight of C₁₂H₁₅N₃ is 201.27 g/mol .

The calculated theoretical elemental composition is as follows:

Carbon (C): 71.61%

Hydrogen (H): 7.51%

Nitrogen (N): 20.88%

In a typical experimental setting, these theoretical values would be compared with the results obtained from combustion analysis. A close agreement between the experimental and calculated values, usually within a margin of ±0.4%, is considered a confirmation of the compound's purity and elemental integrity.

While a specific publication detailing the experimental elemental analysis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine was not identified in the search, the characterization of analogous compounds routinely includes such data. For example, the elemental analysis for (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (C₂₃H₁₉N₇O) was reported with calculated values of C, 67.47%; H, 4.68%; N, 23.95%; and found values of C, 67.53%; H, 4.42%; N, 24.01%, demonstrating the expected level of agreement. mdpi.com

Table 2: Theoretical Elemental Composition of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 71.61 |

| Hydrogen | H | 1.008 | 15 | 15.12 | 7.51 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 20.88 |

| Total | 201.27 | 100.00 |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational studies for pyrazole (B372694) derivatives, offering a balance between accuracy and computational cost. nih.gov Methods like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G++(d,p) are frequently used to investigate the structural and electronic properties of these molecules. rsc.orgresearchgate.netnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface. For pyrazole derivatives, a key structural feature is the relative orientation of the pyrazole and phenyl rings.

In a study of the closely related compound 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, X-ray crystallography revealed that the pyrazole ring is essentially planar. nih.gov The phenyl ring is twisted out of this plane, forming a significant dihedral angle. nih.gov This twist is a common feature in 1-phenyl-pyrazole systems, arising from steric hindrance between the rings. For 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, this angle was determined to be 31.38°. nih.govresearchgate.net A similar non-planar conformation is expected for 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine.

Table 1: Selected Geometric Parameters for an Analogous Pyrazole Compound

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Pyrazole Ring RMS Deviation | 0.009 Å | nih.gov |

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Dihedral Angle (Pyrazole-Benzene) | 31.38° | nih.gov |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential, NBO Analysis)

The electronic properties of a molecule are critical to understanding its reactivity and spectroscopic behavior. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. nih.gov

DFT calculations on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, another pyrazole derivative, determined the HOMO and LUMO energies to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. nih.gov A smaller energy gap generally implies higher reactivity.

Table 2: Frontier Orbital Energies for an Analogous Pyrazole Compound

| Compound | Parameter | Energy (eV) | Reference |

|---|---|---|---|

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | EHOMO | -5.3130 | nih.gov |

| ELUMO | -0.2678 | nih.gov | |

| Energy Gap (ΔE) | 5.0452 | nih.gov |

The Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the amino group are typically regions of high electron density.

Natural Bond Orbital (NBO) analysis provides insight into intramolecular charge transfer and delocalization of electron density, which are crucial for understanding the molecule's stability and electronic interactions. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which can be correlated with experimental infrared (IR) and Raman spectra. rsc.org The calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental data. derpharmachemica.com

For the related compound (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, theoretical calculations showed good agreement with experimental FT-IR spectra. derpharmachemica.com For instance, the aromatic C-H stretching vibrations were observed experimentally at 3061 cm⁻¹ and calculated theoretically at 3062 cm⁻¹. derpharmachemica.com Similarly, the N=N stretching vibration was observed at 1427 cm⁻¹ and calculated at 1428 cm⁻¹. derpharmachemica.com Such analysis for 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine would allow for the assignment of its characteristic vibrational modes, such as N-H stretching of the amine group and C-N stretching vibrations.

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies for an Analogous Pyrazole

| Vibrational Mode | Experimental (FT-IR, cm⁻¹) | Theoretical (DFT, cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Symmetric Stretch | 3061 | 3062 | derpharmachemica.com |

| Aromatic C-H Asymmetric Stretch | 3022 | 3026 | derpharmachemica.com |

| N=N Stretch | 1427 | 1428 | derpharmachemica.com |

Reactivity Indices and Chemical Hardness/Softness

Global reactivity descriptors can be derived from HOMO and LUMO energies to quantify a molecule's reactivity. researchgate.net These include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

Chemical hardness measures the resistance to change in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness. The electrophilicity index measures the propensity of a species to accept electrons. These parameters are valuable for comparing the reactivity of different molecules within a series. thaiscience.info

Molecular Dynamics Simulations and Conformational Sampling

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. frontiersin.org MD simulations can reveal information about conformational flexibility, stability of different conformers, and interactions with solvent molecules or biological targets like proteins. researchgate.net

In studies of pyrazole derivatives as potential enzyme inhibitors, MD simulations have been used to confirm the stability of the ligand-receptor complex predicted by molecular docking. nih.gov Analysis of parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time can validate the binding mode and stability of the compound in a protein's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ej-chem.org These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of 3,5-dimethylpyrazole (B48361) derivatives as inhibitors of the PDE4B enzyme yielded a robust model with a squared correlation coefficient (r²) of 0.872 and a leave-one-out cross-validation coefficient (Q²) of 0.733, indicating good predictive power. jddtonline.info For more complex systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to relate the 3D properties of molecules to their activity. nih.gov

Pharmacophore modeling, often used in conjunction with QSAR and structure-activity relationship (SAR) studies, identifies the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to bind to a specific biological target. nih.gov This information is critical for the rational design of new, more potent analogues.

Identification of Key Structural Features for Biological Interactions

Theoretical investigations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric properties of molecules. For pyrazole derivatives, DFT has been utilized to perform conformational analysis and Natural Bond Orbital (NBO) analysis. These studies help in understanding the molecule's three-dimensional structure and the distribution of electron density, which are crucial for its interaction with biological macromolecules.

The key structural features of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine that are significant for biological interactions include:

The Pyrazole Core: This heterocyclic ring is a common scaffold in many biologically active compounds. Its aromatic nature and the presence of nitrogen atoms make it capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking.

The Aminophenyl Group: The 4-methylphenyl substituent at the N1 position of the pyrazole ring contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a protein's binding pocket. The position of the methyl group can also influence the orientation of the phenyl ring relative to the pyrazole core.

The Amino Group: The amine group at the 4-position of the pyrazole ring is a key hydrogen bond donor and acceptor, making it a critical feature for anchoring the molecule to a biological target.

The Methyl Groups: The two methyl groups at the 3 and 5 positions of the pyrazole ring provide steric bulk and can also participate in hydrophobic interactions.

Computational studies on similar pyrazole derivatives have highlighted the importance of the planarity of the pyrazole ring and the dihedral angle between the pyrazole and the attached phenyl rings for biological activity. These geometric parameters can significantly impact how the molecule fits into a binding site.

In Silico Prediction of Target Binding and Activity

In the absence of direct experimental data for 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, in silico methods can be employed to predict its potential biological targets and activities. These predictions are often based on the principle of chemical similarity, where the compound is compared to a library of molecules with known biological activities.

Computational tools can screen the structure of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine against databases of known protein structures to identify potential binding partners. The pyrazole scaffold is a well-known pharmacophore present in numerous inhibitors of various enzymes, particularly protein kinases. Molecular docking studies on other pyrazole derivatives have shown their potential to inhibit targets like receptor tyrosine kinases (e.g., VEGFR-2), Aurora A kinase, and cyclin-dependent kinases (CDK2), which are implicated in cancer. nih.gov Therefore, it is plausible that 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine could also exhibit inhibitory activity against such kinases.

Molecular Docking Studies with Relevant Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, docking studies can provide insights into its potential interactions with various biomolecular targets, such as enzymes and receptors.

Ligand-Protein Interaction Analysis

Molecular docking simulations of pyrazole derivatives with protein targets have revealed specific and crucial interactions that contribute to binding affinity. nih.gov For a hypothetical docking of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine into a protein kinase active site, the following interactions could be anticipated based on studies of similar compounds:

Hydrogen Bonds: The amino group at the C4 position and the nitrogen atoms of the pyrazole ring are likely to form hydrogen bonds with amino acid residues in the hinge region of the kinase, a common binding motif for kinase inhibitors.

Hydrophobic Interactions: The 4-methylphenyl group and the dimethyl groups on the pyrazole ring would likely be oriented towards hydrophobic pockets within the active site, forming van der Waals interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic pyrazole and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding site.

These interactions collectively determine the binding mode and affinity of the ligand for the protein.

Binding Energy Calculations and Affinity Prediction

Following the prediction of the binding pose, scoring functions are used to estimate the binding energy of the ligand-protein complex. Lower binding energies typically indicate a more stable complex and higher binding affinity. For pyrazole derivatives docked into kinase active sites, binding energies are often calculated in the range of -8 to -11 kcal/mol, suggesting strong binding. nih.gov The predicted binding affinity provides a qualitative measure of the inhibitory potential of the compound.

| Interaction Type | Potential Interacting Groups on the Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Amino group (NH2), Pyrazole nitrogens | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | 4-methylphenyl group, Dimethyl groups | Ala, Val, Leu, Ile, Pro, Met |

| π-π Stacking | Pyrazole ring, Phenyl ring | Phe, Tyr, Trp |

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. Various computational models are available to predict these properties for 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine.

| ADME Property | Predicted Outcome for Pyrazole Derivatives | Significance |

| Absorption | Good oral bioavailability predicted. Likely to be well-absorbed from the gastrointestinal tract. | Indicates the compound can be administered orally. |

| Distribution | Moderate to high plasma protein binding. Potential to cross the blood-brain barrier depending on specific structural modifications. | Affects the concentration of free drug available to act on the target. |

| Metabolism | Likely to be metabolized by cytochrome P450 enzymes in the liver. Potential sites of metabolism include the methyl groups and the aromatic rings. | Determines the half-life and potential for drug-drug interactions. |

| Excretion | Metabolites are likely to be excreted renally. | Determines the clearance of the compound from the body. |

Studies on similar pyrazole derivatives often show good predicted pharmacokinetic properties, suggesting that they are likely to be "drug-like". christuniversity.in These predictions are valuable for prioritizing compounds for further experimental testing.

Biological Activity Studies in Vitro and Mechanistic Focus

General Overview of Pyrazole (B372694) Derivatives' Biological Landscape

Pyrazole derivatives are a significant class of heterocyclic compounds, characterized by a five-membered ring with two adjacent nitrogen atoms. museonaturalistico.itmdpi.com This structural motif is a cornerstone in medicinal chemistry, as it is present in numerous compounds with a broad range of biological activities. museonaturalistico.itarastirmax.comresearchgate.net The versatility of the pyrazole ring allows for structural modifications that lead to a high degree of chemical diversity, enabling the development of new therapeutic agents. mdpi.comarastirmax.com The pharmacological landscape of these derivatives is vast, encompassing antimicrobial, anti-inflammatory, anticancer, antioxidant, and antiviral properties, among others. museonaturalistico.itresearchgate.netglobalresearchonline.net Mechanistic research, rather than clinical application, has focused on understanding how these compounds interact with biological targets at a molecular level. museonaturalistico.itnih.gov This includes studies on enzyme inhibition, receptor binding, and performance in various cellular assays. mdpi.comglobalresearchonline.netnih.gov

Enzyme Inhibition Studies (e.g., COX, MAO, DNA Gyrase, DHFR, Cruzipain)

Pyrazole derivatives have been extensively studied as inhibitors of various enzymes critical to pathological processes. globalresearchonline.net Their ability to selectively target enzyme active sites has made them promising candidates in drug discovery.

Research has demonstrated that pyrazole-containing compounds can act as potent inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.govnih.gov Certain derivatives show high selectivity for the COX-2 isoenzyme over COX-1, which is a desirable trait for anti-inflammatory agents. nih.gov Molecular modeling studies suggest that pyrazole analogs can effectively bind to the COX-2 active site. nih.gov

Furthermore, pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), enzymes involved in the metabolism of neurotransmitters. researchgate.net Studies have revealed derivatives with high potency and selectivity for both MAO-A and MAO-B isoforms. researchgate.net

In the realm of antimicrobial research, pyrazole derivatives have shown inhibitory activity against bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). longdom.orgmdpi.com These enzymes are essential for bacterial DNA synthesis and replication, making them excellent targets for antibacterial agents. mdpi.com

Characterization of Inhibitory Potency (e.g., IC50 values in vitro)

The inhibitory potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro enzyme assays. Lower IC50 values indicate greater potency.

For instance, in studies on COX enzymes, certain pyrazole-pyridazine hybrids have demonstrated potent COX-2 inhibitory action with IC50 values as low as 1.15 µM, exceeding the potency of the standard drug celecoxib. nih.gov Other series of pyrazole derivatives have also shown significant selective COX-2 inhibition. researchgate.netresearchgate.net

In the context of antimicrobial targets, novel Schiff bases incorporating a pyrazole moiety have been evaluated as dual inhibitors of DHFR and DNA gyrase. One such derivative exhibited an IC50 value of 3.98 µM against DHFR, showing higher potential than the control drug, Trimethoprim. mdpi.comresearchgate.net Against S. aureus DNA gyrase, pyrazole Schiff bases have shown IC50 values as low as 10.47 µM, which is more potent than the antibiotic ciprofloxacin. mdpi.comresearchgate.net

Below is an interactive table summarizing the IC50 values for representative pyrazole derivatives against various enzymes.

| Compound Class | Enzyme Target | Organism | IC50 (µM) | Reference |

| Pyrazole-Pyridazine Hybrid (6f) | COX-2 | - | 1.15 | nih.gov |

| Pyrazole-Pyridazine Hybrid (5f) | COX-2 | - | 1.50 | nih.gov |

| Pyrazole Schiff Base (8a) | DHFR | E. coli | 3.98 | mdpi.comresearchgate.net |

| Pyrazole Schiff Base (9b) | DHFR | E. coli | 6.48 | mdpi.comresearchgate.net |

| Pyrazole Schiff Base (8a) | DNA Gyrase | S. aureus | 12.33 | mdpi.comresearchgate.net |

| Pyrazole Schiff Base (9b) | DNA Gyrase | S. aureus | 10.47 | mdpi.comresearchgate.net |

| Pyrazole Schiff Base (8a) | DNA Gyrase | B. subtilis | 14.25 | mdpi.comresearchgate.net |

| Pyrazole Schiff Base (9b) | DNA Gyrase | B. subtilis | 14.25 | mdpi.comresearchgate.net |

Mechanistic Investigations of Enzyme-Ligand Interactions

Understanding the interactions between pyrazole derivatives and their target enzymes at the molecular level is crucial for rational drug design. Molecular docking and modeling studies are frequently employed to elucidate these mechanisms.

For COX-2 inhibitors, studies have shown that pyrazole analogs interact with the enzyme's active site through hydrogen bonding, π-π interactions, and cation–π interactions. nih.gov These interactions increase the ligand's residence time in the active site, thereby enhancing its inhibitory activity. nih.gov

In the case of MAO inhibitors, docking studies of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been used to propose possible binding modes that explain their enantioselective inhibition of MAO isoforms. researchgate.net

Computational studies on pyrazole derivatives targeting bacterial enzymes like DNA gyrase B have revealed key interactions. The phenol (B47542) and pyrazole rings of the derivatives play a vital role in anchoring the molecule within the active site by forming hydrogen bonds with key amino acid residues. longdom.org Similarly, for DHFR inhibitors, molecular docking has shown that pyrazole Schiff bases exhibit good binding affinity through hydrogen bonding and arene-arene interactions within the enzyme's active site pocket. mdpi.com

Receptor Binding and Modulation Studies (e.g., Cannabinoid Receptors)

Pyrazole derivatives are well-known for their interaction with various receptors, most notably the cannabinoid receptors (CB1 and CB2). nih.govnih.govacs.org The pyrazole scaffold is a key feature of several potent and selective cannabinoid receptor ligands. nih.govacs.org For example, the biarylpyrazole SR141716A (Rimonabant) was a lead compound in the development of CB1 receptor antagonists. nih.govacs.org These compounds are valuable pharmacological tools for characterizing cannabinoid receptor binding sites. nih.govacs.orggoogle.com

Structural requirements for potent and selective CB1 receptor antagonistic activity often include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.govacs.org Modifications to this scaffold have led to the development of ligands with high affinity and selectivity for either CB1 or CB2 receptors. nih.govelsevierpure.com

Affinity and Selectivity Profiling in vitro

The binding affinity of pyrazole derivatives for cannabinoid receptors is determined using in vitro radioligand binding assays, with results typically expressed as the inhibition constant (Ki). Selectivity is determined by comparing the Ki values for CB1 and CB2 receptors.

For example, a series of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides were synthesized and evaluated for their affinity to human cannabinoid receptors. One derivative emerged as a highly potent hCB1 ligand with a Ki value of 5.6 nM. elsevierpure.com Another compound in the same series was found to be the most selective ligand for the hCB1 receptor, with a selectivity ratio (Ki CB2/Ki CB1) of 140.7. elsevierpure.com

In another study, a pyrazole-derived agonist, RBN-61, was shown to bind potently to the human CB2 receptor with an apparent Ki value of 0.57 nM. acs.org This compound exhibited over 6000-fold selectivity for CB2 over CB1 receptors. nih.gov

An interactive data table of cannabinoid receptor affinities for selected pyrazole derivatives is provided below.

| Compound Type | Receptor Target | Affinity (Ki) | Selectivity (CB2 Ki / CB1 Ki) | Reference |

| 1-Aryl-5-(pyrrol-1-yl)pyrazole (Derivative 30) | hCB1 | 5.6 nM | - | elsevierpure.com |

| 1-Aryl-5-(pyrrol-1-yl)pyrazole (Derivative 26) | hCB1 | - | 140.7 | elsevierpure.com |

| Pyrazole Agonist (RBN-61) | hCB2 | 0.57 nM | >6000 | acs.orgnih.gov |

Cellular Assays (e.g., Antioxidant Activity, Antimicrobial Activity)

The biological effects of pyrazole derivatives are further characterized using a variety of cellular assays. These in vitro tests provide insights into the compounds' potential therapeutic applications, such as their antioxidant and antimicrobial capabilities. researchgate.netnih.govresearchgate.net

The antioxidant activity of pyrazole derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govnih.gov In one study, a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were tested, with some compounds exhibiting significant radical scavenging activity, one reaching 96.64% at a concentration of 80 mg/mL. researchgate.net Another study on pyrazole-based sulfonamide derivatives also identified compounds with excellent antioxidant activity (92.64%) compared to the standard, ascorbic acid. nih.gov

The antimicrobial properties of pyrazole derivatives are assessed against a panel of bacterial and fungal strains. nih.govresearchgate.netmdpi.com For example, pyrazole-based sulfonamides have been tested for in vitro antimicrobial activity using the agar (B569324) well diffusion method, with some compounds showing promising results. nih.gov A different study on pyrazole derivatives containing thiazole (B1198619) scaffolds found that most of the synthesized compounds showed good-to-moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.com The presence of electron-withdrawing groups on the pyrazole structure was noted to enhance antimicrobial activity. mdpi.com Furthermore, certain pyrazole Schiff bases have displayed potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values as low as 0.97 µg/mL against selected pathogens. mdpi.com

Antioxidant Potential via Radical Scavenging Assays (e.g., DPPH, FRAP)

The antioxidant capacity of pyrazole derivatives has been a subject of significant interest. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) are commonly employed to evaluate this potential. cropj.com In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. researchgate.netmdpi.com

While specific DPPH or FRAP assay data for 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine are not detailed in the reviewed literature, studies on related structures provide valuable insights. For instance, a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives demonstrated notable DPPH radical scavenging activity, with some compounds showing inhibition percentages as high as 96.64% at a concentration of 80 mg/mL. researchgate.netresearchgate.net Other research on 1,5-diarylpyrazoles also reported good DPPH radical scavenging activity when compared against the standard, ascorbic acid. nih.gov The antioxidant properties of the pyrazole (1,2-diazole) ring are attributed to its ability to prevent oxidative stress, potentially by diminishing lipid peroxidation processes. nih.gov These findings suggest that the 3,5-dimethyl-1-arylpyrazole scaffold is a promising backbone for the development of antioxidant agents.

Antimicrobial Research (Antibacterial, Antifungal, Antimycobacterial)

The pyrazole nucleus is a privileged scaffold in the design of new antimicrobial agents, with numerous derivatives displaying a broad spectrum of activity against various pathogens. nih.govglobalresearchonline.netnih.gov Research has explored their efficacy against Gram-positive and Gram-negative bacteria, as well as fungal and mycobacterial strains. nih.govnih.gov

Although specific antimicrobial screening results for 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine are not available, the general class of 4-aminopyrazole derivatives has been investigated for these properties. researchgate.net For example, a series of 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles (note: a different isomer) were tested against six Gram-positive and three Gram-negative bacteria, with two compounds displaying antibacterial activity comparable to commercial antibiotics. nih.gov Furthermore, other pyrazole hybrids have shown potent activity against multidrug-resistant strains, highlighting the versatility of this heterocyclic system in overcoming resistance. nih.govnih.gov

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. While MIC values for 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine have not been reported, data from related pyrazole derivatives illustrate the potential of this class. Studies have shown that structural modifications to the pyrazole core can lead to highly potent compounds. For instance, certain pyrazole-thiazole hybrids exhibited MIC values of 1.9-3.9 µg/mL against bacterial strains. nih.gov In another study, pyrazole derivatives showed remarkable antibacterial activity with MIC values in the range of 20-45 μg/mL against both Gram-negative and Gram-positive bacteria. mdpi.com Conversely, some 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles showed higher MIC values, ranging from 512 µg/mL to 1,024 µg/mL, against multidrug-resistant Acinetobacter baumannii. nih.gov

The following table presents representative MIC data for various pyrazole derivatives to illustrate the range of activities observed in this compound class.

| Compound Type | Organism | MIC (µg/mL) |

| Pyrazole-Thiazole Hybrid nih.gov | S. aureus | 1.9 - 3.9 |

| Aza-indole-derived Pyrazole nih.gov | E. coli | 0.31 - 1.56 |

| Aza-indole-derived Pyrazole nih.gov | K. pneumoniae | 0.31 - 1.56 |

| 1-Thiocarbamoyl Pyrazole nih.gov | A. baumannii (MDR) | 512 - 1024 |

| Tethered Thiazolo-Pyrazole nih.gov | MRSA | 4 |

This table displays data for structurally related pyrazole derivatives, not the specific subject compound of this article, to provide context on the antimicrobial potential of the pyrazole class.

A critical area of antimicrobial research is the development of agents effective against drug-resistant pathogens. The pyrazole scaffold has emerged as a promising foundation for tackling this challenge. Research has demonstrated that certain pyrazole derivatives are potent inhibitors of resistant bacterial strains, including vancomycin- and linezolid-resistant MRSA, with some compounds showing superior activity to the antibiotic vancomycin. nih.gov While specific studies on resistance or synergistic effects involving 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine are absent from the literature, the broader class of pyrazoles is actively being explored in this context.

DNA Interaction Studies (e.g., DNA Damage Protection, Photocleavage)

The interaction with DNA represents a key mechanism of action for many therapeutic agents. Small molecules can bind to DNA through non-covalent interactions (intercalation, groove binding) or cause covalent damage, such as cleavage. cmjpublishers.com Some pyrazole derivatives have been shown to target bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. nih.gov This mode of action provides a pathway to broad-spectrum antibacterial activity.

Furthermore, studies involving gel electrophoresis have demonstrated that certain pyrazole derivatives can cleave supercoiled plasmid DNA into a nicked circular form, indicating direct interaction with and damage to the DNA structure. researchgate.net While DNA interaction studies have not been specifically reported for 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, the established activity of related compounds suggests this as a plausible area for future investigation.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For the pyrazole class, SAR studies have revealed that the nature and position of substituents on the heterocyclic ring are critical for potency and selectivity. nih.govnih.gov Key positions for modification include the nitrogen at position 1 (N1) and the carbons at positions 3, 4, and 5. researchgate.net

Substituents at the N1 position can significantly alter the physicochemical properties and binding interactions of the molecule. nih.gov Modifications at the C3 and C5 positions with various aryl or alkyl groups have been shown to modulate activity, while substitution at the C4 position can influence the electronic characteristics of the pyrazole ring. researchgate.netnih.gov For instance, in one study on pyrazolo[4,3-c]pyridines, substitutions on a phenyl ring attached to the core structure demonstrated that expanding the ligand into a binding pocket could enhance potency. acs.org

Impact of the 4-Methylphenyl Substituent on Activity

The specific impact of the N1-substituted 4-methylphenyl (p-tolyl) group on the biological activity of the 3,5-dimethyl-4-aminopyrazole core has not been explicitly determined in comparative studies. However, general principles of SAR allow for informed hypotheses. The 4-methylphenyl group introduces several features:

Steric Bulk: The aryl ring adds significant size compared to an unsubstituted or N-alkylated pyrazole, which can influence how the molecule fits into a biological target's binding site.

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the pyrazole ring system and influence interactions such as hydrogen bonding or π-π stacking.

In SAR studies of other heterocyclic series, the switch from electron-withdrawing to electron-donating groups on an N-aryl substituent has been shown to have a profound effect on biological activity. nih.gov Without direct experimental data for 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, the precise contribution of the 4-methylphenyl group remains an area for future investigation.

Role of the 4-Amino Group in Biological Function

The amino group at the C4 position of the pyrazole ring is a critical determinant of biological activity. Molecules with a 4-aminopyrazole (4AP) scaffold have been investigated for various therapeutic applications, including as anticonvulsant and anti-inflammatory agents. nih.govmdpi.com The free amino group (NH2) is a key feature, providing a site for hydrogen bonding that can facilitate interactions with biological targets like enzymes and receptors. nih.govresearchgate.net

For instance, research on certain 4AP derivatives has demonstrated the importance of the distance between the exocyclic NH2 group and the endocyclic nitrogen atom for anticonvulsant activity. nih.govmdpi.com This spatial relationship is crucial for the molecule's ability to bind effectively to its target. Furthermore, the 4-amino moiety is a shared feature in several drug candidates that act as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs). nih.govmdpi.com The presence of this group can significantly influence the molecule's electronic properties and its capacity to act as a ligand for metalloenzymes or to form key interactions within a receptor's binding pocket.

Effects of Methyl Groups at Positions 3 and 5

The methyl groups located at the C3 and C5 positions of the pyrazole ring also play a significant role in modulating the compound's biological profile. These alkyl groups have several effects:

Steric Influence : The methyl groups provide steric bulk, which can influence the molecule's conformation and how it fits into the active site of a biological target. This can enhance selectivity for a specific enzyme or receptor.

Lipophilicity : The addition of methyl groups increases the lipophilicity (fat-solubility) of the compound. This property can affect the molecule's ability to cross cell membranes and may influence its pharmacokinetic properties, such as absorption and distribution.

Metabolic Stability : Methyl groups can protect the pyrazole ring from metabolic degradation (e.g., oxidation) by cytochrome P450 enzymes. This increased stability can lead to a longer duration of action in a biological system.

Comparison with Related Aminopyrazole Derivatives

The biological activity of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine can be contextualized by comparing it with other aminopyrazole derivatives that have been studied for various therapeutic purposes. The nature and position of substituents on the pyrazole ring and the N1-phenyl ring lead to a diverse range of pharmacological effects. For example, some 5-aminopyrazole derivatives show potent insecticidal activity, while others possess anti-inflammatory properties by inhibiting COX-2. nih.govmdpi.com The substitution pattern dictates the specific interaction with biological targets.

Below is a comparative table of different aminopyrazole derivatives and their observed biological activities, highlighting the importance of the substitution patterns.

| Compound/Derivative Class | Key Structural Features | Observed Biological Activity (In Vitro) | Reference |

| 4-Amino-3-methyl-5-phenylpyrazoles | Amino group at C4, Methyl at C3, Phenyl at C5. | Anticonvulsant activity. nih.govmdpi.com | nih.govmdpi.com |

| Celecoxib Analogues (5-Aminopyrazoles) | A sulfonamide-substituted phenyl at N1, CF3 at C3. Lacks a free amino group, but is a key pyrazole drug. | Selective COX-2 inhibition (Anti-inflammatory). nih.gov | nih.gov |

| FGFR Inhibitors (3-Aminopyrazoles) | Amino group at C3, various complex substituents. | Potent inhibition of wild-type and mutant Fibroblast Growth Factor Receptors (FGFR). nih.gov | nih.gov |

| AT7519 (4-Aminopyrazole Derivative) | Amino group at C4, complex heterocyclic structure. | Inhibition of multiple cyclin-dependent kinases (CDKs) (Anticancer). nih.govmdpi.com | nih.govmdpi.com |

| Fipronil (5-Aminopyrazole Derivative) | Highly substituted 5-aminopyrazole with cyano and sulfinyl groups. | Insecticidal activity. nih.govmdpi.com | nih.govmdpi.com |

This comparison illustrates that while the aminopyrazole core is a privileged scaffold in medicinal chemistry, the specific biological activity is finely tuned by the substituents. mdpi.com The 4-amino group, combined with the dimethyl substitution and the N1-aryl group in 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, creates a unique chemical entity whose specific biological targets and therapeutic potential warrant dedicated investigation.

Coordination Chemistry and Metal Complexation Research

Role of Pyrazole-Amine Derivatives as Ligands

Pyrazole-amine derivatives are recognized for their significant potential in forming coordination compounds due to the presence of multiple nitrogen donor atoms. nih.govresearchgate.net These ligands can chelate to metal ions, forming stable ring structures that are fundamental to the field of coordination chemistry. researchgate.net The specific arrangement of the pyrazole (B372694) ring's nitrogen atoms and the exocyclic amine group allows for diverse binding behaviors.

Aminopyrazole ligands can coordinate to metal ions in several ways. The most common modes include monodentate and bidentate coordination.

Monodentate Coordination: In this mode, the ligand binds to the metal center through a single donor atom. For aminopyrazoles, this typically involves the sp²-hybridized nitrogen atom (N2) of the pyrazole ring, which acts as a pyridine-like donor. researchgate.net This mode is observed in complexes where steric hindrance or the presence of other competing ligands favors single-point attachment. For example, in complexes of 3-amino-4-ethoxycarbonylpyrazole with Co(II), Ni(II), and Cu(II), the ligand coordinates to the metal solely through the N(2) atom of the pyrazole ring. researchgate.net

Bidentate Chelation: This is a prevalent coordination mode for aminopyrazoles, where the ligand binds to a single metal center through two donor atoms, forming a stable chelate ring. niscpr.res.in This typically involves coordination via the pyridine-like N2 nitrogen of the pyrazole ring and the nitrogen atom of the exocyclic amino group. niscpr.res.in This bidentate nature leads to the formation of a five-membered ring, which is thermodynamically favorable.

Bridging Coordination: In some instances, aminopyrazole ligands can act as bridging ligands, connecting two or more metal centers. This can occur if the amino group coordinates to one metal ion while the pyrazole ring's nitrogen atom coordinates to another, leading to the formation of polynuclear complexes or coordination polymers.

The versatility in coordination modes allows for the construction of metal complexes with varied geometries and nuclearities, from simple mononuclear species to complex supramolecular assemblies. researchgate.netresearchgate.net

The presence of both the pyrazole ring and an exocyclic amine group within the same molecule creates a powerful chelating system. The two key donor sites are the pyridine-like nitrogen atom of the pyrazole ring and the nitrogen of the amino group. niscpr.res.in

The pyrazole's pyridine-type nitrogen (N2) is a good σ-donor, readily available for coordination. The adjacent NH group (N1) is typically not involved in coordination in its neutral form but can be deprotonated to form pyrazolate anions, which act as bridging ligands. nih.gov

The exocyclic amino group provides a second point of attachment, enabling chelation. The formation of a stable five-membered chelate ring upon coordination of both the pyrazole N2 and the amino nitrogen is a significant driving force for this binding mode. niscpr.res.in Infrared spectroscopy studies on complexes of 3(5)-aminopyrazole confirm the involvement of both nitrogen atoms. A lowering of the frequencies associated with the pyrazole ring vibrations and shifts in the N-H stretching vibrations of the amino group upon complexation provide strong evidence for bidentate chelation. niscpr.res.in This dual involvement stabilizes the resulting complex through the chelate effect, which is the enhanced stability of a complex containing a chelate ligand compared to a complex with analogous monodentate ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-amine ligands is typically straightforward, often involving the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization relies on a combination of spectroscopic and analytical techniques to elucidate the structure and bonding within the complex.

While aminopyrazole complexes with metals like cobalt, nickel, and copper are common, complexes with other metals such as palladium, platinum, magnesium, and tin have also been explored, showcasing the broad applicability of these ligands. niscpr.res.innih.govresearchgate.net

Palladium(II) and Platinum(II) Complexes: The synthesis of Pd(II) and Pt(II) complexes often involves the reaction of the aminopyrazole ligand with a metal precursor like K₂PdCl₄ or K₂PtCl₄. nih.govresearchgate.net For instance, novel Pt(II) complexes with 1-methylnitropyrazole derivatives were successfully synthesized by reacting the pyrazole ligand with K₂PtCl₄ in a water/acetone mixture. nih.govresearchgate.net A similar approach can be used for aminopyrazole ligands, typically yielding square planar complexes characteristic of d⁸ metal ions like Pd(II) and Pt(II). These syntheses are often carried out under inert atmospheres to prevent oxidation. nih.gov

Magnesium(II) Complexes: The preparation of Mg(II) complexes can be achieved by reacting the aminopyrazole ligand with a magnesium salt, such as magnesium chloride hexahydrate, in a suitable solvent system like an ethanol (B145695)/water mixture. jocpr.com These reactions often yield octahedral complexes, with the coordination sphere being completed by solvent molecules or counter-ions. For example, the reaction of 3-amino-2-pyrazinecarboxylic acid with MgCl₂·6H₂O yielded a six-coordinate Mg(II) center with a distorted octahedron geometry. jocpr.com

Tin(II) Complexes: Tin(II) complexes can be prepared through salt metathesis reactions. Diorganotin(IV) compounds with pyrazole-containing ligands have been synthesized by reacting the sodium salt of the ligand with an organotin(IV) dichloride. researchgate.net A similar strategy can be applied for Sn(II), where a tin(II) salt like SnCl₂ is reacted with the aminopyrazole ligand, potentially in the presence of a non-nucleophilic base to facilitate coordination. rsc.org

Spectroscopic methods are indispensable for confirming the coordination of the ligand to the metal center and for determining the structure of the resulting complex.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the ligand's donor atoms. Upon complexation, characteristic shifts in the vibrational frequencies of the functional groups involved in bonding are observed. For aminopyrazole ligands, coordination through the pyrazole N2 and the amino nitrogen is confirmed by shifts in the pyrazole ring vibrations and the N-H stretching and bending frequencies. niscpr.res.in The table below summarizes typical IR spectral changes observed upon complexation of 3(5)-aminopyrazole. niscpr.res.in

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |

| ν(N-H) of Amino Group | ~3460, ~3200 | Lowered frequency | Involvement of the -NH₂ group in coordination |

| Pyrazole Ring Vibration (νC=N) | ~1590, ~1550 | Shifted to higher frequency | Coordination via pyrazole ring nitrogen |

| Pyrazole Ring Vibration | ~1480, ~1125 | Lowered frequency | Coordination via pyrazole ring nitrogen |

| M-N Stretch | - | ~400-500 | Formation of a metal-nitrogen bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the complex in solution. The chemical shifts of protons and carbons near the coordination sites are affected by the metal ion. nih.gov Protons of the pyrazole ring and the amino group typically experience a downfield shift upon coordination due to the deshielding effect of the metal center. nih.gov For paramagnetic complexes, significant broadening and shifting of NMR signals can occur.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. The π→π* and n→π* transitions of the pyrazole ligand are often shifted upon coordination. researchgate.net For transition metal complexes, the d-d transitions observed in the visible region are indicative of the coordination geometry around the metal ion. For example, octahedral Ni(II) complexes typically show three spin-allowed transitions, while tetrahedral Co(II) complexes exhibit characteristic absorptions in the visible and near-IR regions. buffalostate.edu

Single-crystal X-ray diffraction provides unambiguous proof of a complex's structure, offering precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov

Studies on related aminopyrazole complexes have revealed various coordination geometries. For example, complexes of 3-amino-4-ethoxycarbonylpyrazole with Co(II) and Ni(II) show distorted octahedral environments where the metal is coordinated to four ligand molecules and two bromide anions. researchgate.net An Mg(II) complex with a related amino-acid ligand was found to have a six-coordinated, distorted octahedral geometry. jocpr.com Platinum(II) complexes with pyrazole derivatives typically adopt a square planar geometry. nih.govresearchgate.net